molecular formula C20H20N2O5 B590876 3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid CAS No. 1159195-66-0

3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid

Cat. No.: B590876
CAS No.: 1159195-66-0
M. Wt: 368.389
InChI Key: TUHXLAUHHOGZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid typically involves multi-step organic reactions. . Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high efficiency and cost-effectiveness while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid involves its interaction with specific molecular targets and pathways. It is believed to modulate inflammatory responses by affecting leukotriene pathways, which are crucial in the body’s immune response . The compound’s structure allows it to bind to certain receptors, influencing cellular signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: Another indole derivative used as a nonsteroidal anti-inflammatory drug (NSAID).

    Ibuprofen: A widely used NSAID with a different chemical structure but similar anti-inflammatory properties.

    Naproxen: Another NSAID with a similar mechanism of action but different chemical structure.

Uniqueness

3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid is unique due to its specific indole and benzoic acid moieties, which confer distinct biological activities. Its ability to modulate specific inflammatory pathways sets it apart from other NSAIDs, making it a valuable compound for targeted therapeutic applications .

Properties

IUPAC Name

3-methoxy-4-[[5-(methoxycarbonylamino)-1-methylindol-3-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-22-11-14(8-12-4-5-13(19(23)24)9-18(12)26-2)16-10-15(6-7-17(16)22)21-20(25)27-3/h4-7,9-11H,8H2,1-3H3,(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHXLAUHHOGZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)NC(=O)OC)CC3=C(C=C(C=C3)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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